N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE
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Overview
Description
N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidobenzenesulfonamido group and a hexylsulfamoylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with hexylamine to form an intermediate product. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: This compound shares a similar acetamidobenzenesulfonamido group but lacks the hexylsulfamoylphenyl group.
N-Acetylsulfanilamide: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to the presence of both the acetamidobenzenesulfonamido and hexylsulfamoylphenyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications .
Properties
IUPAC Name |
N-[4-[6-[(4-acetamidophenyl)sulfonylamino]hexylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6S2/c1-17(27)25-19-7-11-21(12-8-19)33(29,30)23-15-5-3-4-6-16-24-34(31,32)22-13-9-20(10-14-22)26-18(2)28/h7-14,23-24H,3-6,15-16H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTPYNQTXITLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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